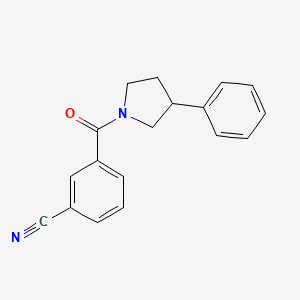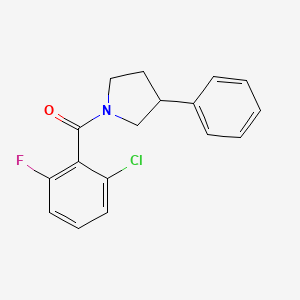![molecular formula C8H11NO2S2 B6582095 N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide CAS No. 1210255-45-0](/img/structure/B6582095.png)
N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives, including this compound, have been of interest to scientists due to their potential as biologically active compounds . They are used in various applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It is also used as a model compound in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it is used to study the structure-activity relationships of various compounds. In biochemistry and pharmacology, it is used to study the mechanisms of action of various drugs.
Mécanisme D'action
Target of Action
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide is a synthetic thiophene derivative . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological and physiological functions .
Biochemical Pathways
Thiophene derivatives are known to impact a wide range of pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their diverse therapeutic properties .
Avantages Et Limitations Des Expériences En Laboratoire
N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide has several advantages and limitations in laboratory experiments. One of its major advantages is that it is a relatively inexpensive reagent that is readily available. It is also relatively easy to synthesize and can be stored in a wide range of solvents. However, this compound is relatively unstable and can easily decompose in the presence of light or air. In addition, it is highly toxic and must be handled with care.
Orientations Futures
N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide has many potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It could be used to study the structure-activity relationships of various compounds and to develop new drugs. It could also be used to study the mechanisms of action of various drugs and to develop new drugs that target specific enzymes. In addition, it could be used to develop new drugs that target specific receptors or pathways. Finally, it could be used to develop new drugs that target specific diseases or disorders.
Méthodes De Synthèse
N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide can be synthesized through a variety of methods. The most common method is the reaction of thiophenol with ethyl chloroformate in the presence of sodium hydroxide. This reaction produces a cyclopropanesulfonamide intermediate, which is then reacted with methyl iodide to produce the desired product. Other methods of synthesis include the reaction of thiophenol with ethyl trifluoromethanesulfonate in the presence of sodium hydroxide, the reaction of thiophenol with ethyl chloroformate in the presence of potassium hydroxide, and the reaction of thiophenol with ethyl bromoacetate in the presence of sodium hydroxide.
Safety and Hazards
The safety data sheet for thiophene indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and causes serious eye irritation . It is recommended to avoid heat, sparks, open flames, and hot surfaces while handling thiophene . In case of skin contact, it is advised to wash off immediately with plenty of water .
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c10-13(11,8-1-2-8)9-5-7-3-4-12-6-7/h3-4,6,8-9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEUZKHCBNVZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B6582016.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6582073.png)
![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)
![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)
![3-ethyl-1-[(thiophen-3-yl)methyl]urea](/img/structure/B6582101.png)
![4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582109.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B6582117.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide](/img/structure/B6582125.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6582132.png)